molecular formula C17H16F3NO B2942143 3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide CAS No. 478048-23-6

3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide

Cat. No.: B2942143
CAS No.: 478048-23-6
M. Wt: 307.316
InChI Key: JDHKJNOQVAJMJT-UHFFFAOYSA-N
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Description

This compound (molecular formula C₁₈H₁₈F₃NO, monoisotopic mass 321.134 g/mol) is a benzamide derivative featuring:

  • 3,5-Dimethyl substituents on the benzoyl ring.
  • An N-benzyl group with a 3-(trifluoromethyl)phenyl moiety.

Its structural design balances lipophilicity (via methyl and trifluoromethyl groups) and steric flexibility (via the benzyl linker).

Properties

IUPAC Name

3,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO/c1-11-6-12(2)8-14(7-11)16(22)21-10-13-4-3-5-15(9-13)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHKJNOQVAJMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Materials: 3,5-dimethylbenzoic acid and 3-(trifluoromethyl)benzylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,5-dimethylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 3-(trifluoromethyl)benzylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of 3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for the reduction of the amide group.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.

    Reduction: Formation of 3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}amine.

    Substitution: Formation of substituted benzamides with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or chemical resistance.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules like proteins or nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The benzamide moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Variations

Table 1: Key Structural Differences
Compound Name Benzamide Substituents N-Substituent Key Functional Groups Reference
Target Compound 3,5-dimethyl [3-(Trifluoromethyl)phenyl]methyl CF₃, CH₃
N,3,5-Trimethyl-N-[3-(CF₃)benzyl]benzamide 3,5-dimethyl [3-(CF₃)phenyl]methyl + N-methyl CF₃, CH₃ (N-methylated)
3,5-Dichloro-N-[3-(CF₃)phenyl]benzamide 3,5-dichloro 3-(CF₃)phenyl Cl, CF₃
Fluorosalan (3,5-Dibromo-2-hydroxy-N-[3-CF₃]phenyl) 3,5-dibromo, 2-hydroxy 3-(CF₃)phenyl Br, OH, CF₃
Flutolanil (N-[3-(Isopropoxy)phenyl]-2-CF₃-benzamide) 2-CF₃ 3-(Isopropoxy)phenyl CF₃, OCH(CH₃)₂
2,4-Dimethoxy-N-[3-CF₃-phenyl]benzamide 2,4-dimethoxy 3-(CF₃)phenyl OCH₃, CF₃
Key Observations:
  • N-Substituent Flexibility : The target compound’s benzyl group offers greater conformational flexibility compared to rigid phenyl substitutions (e.g., Fluorosalan ).
  • Electron Effects: Methyl groups (weak electron donors) contrast with methoxy (strong donors, ) or halogen (electron-withdrawing, –8) substituents.
  • Steric Hindrance : N-Methylation in ’s compound reduces steric bulk compared to the target’s benzyl group.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound LogP (Predicted) Molecular Weight Solubility (Predicted)
Target Compound ~3.8 321.34 Low (lipophilic)
N,3,5-Trimethyl analog () ~3.5 321.34 Moderate
3,5-Dichloro analog () ~4.2 334.18 Very low
Fluorosalan () ~4.5 435.96 Low (hydroxy improves)
Flutolanil () ~3.9 323.29 Low
Key Observations:
  • The target’s 3,5-dimethyl groups moderately increase lipophilicity compared to methoxy () but less than halogenated analogs (–8).
  • The trifluoromethyl group enhances metabolic stability and membrane permeability across all analogs .

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